![molecular formula C15H12N4O B2500965 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole CAS No. 2415465-13-1](/img/structure/B2500965.png)
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that combines an imidazo[1,2-b]pyridazine moiety with a dihydroisoindole structure, making it a unique and versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization with a nitrile. The dihydroisoindole moiety can be introduced through a subsequent cyclization reaction involving a phthalic anhydride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen atoms .
科学的研究の応用
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind to specific sites on proteins or nucleic acids, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and antituberculosis properties.
Imidazo[1,2-b]pyridazine: Investigated for its role as an IL-17A inhibitor in treating autoimmune diseases.
Dihydroisoindole derivatives: Explored for their potential in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole stands out due to its fused ring system, which imparts unique chemical and biological properties.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl(imidazo[1,2-b]pyridazin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(13-5-6-14-16-7-8-19(14)17-13)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELWZTMYKLRFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
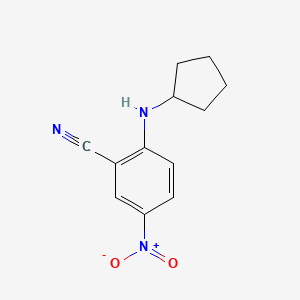
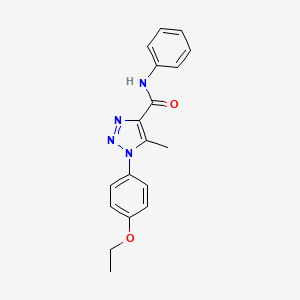
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
![2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2500887.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2500888.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)
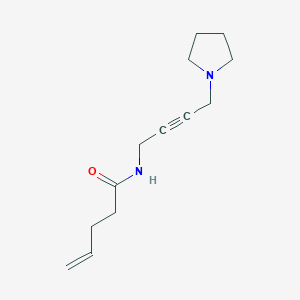
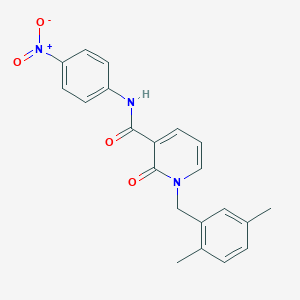
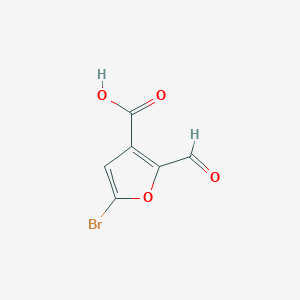
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)
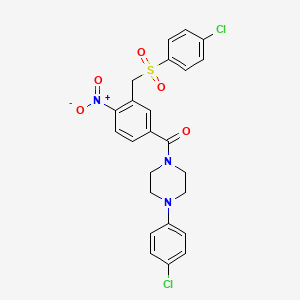
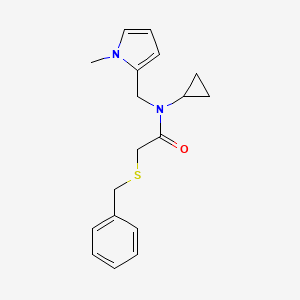
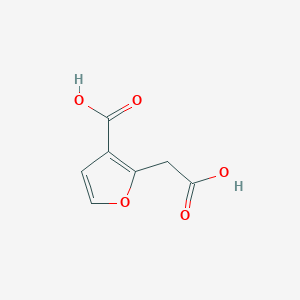
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
